molecular formula C21H26Cl2N6O2 B2988315 8-{4-[(2,4-dichlorophenyl)methyl]piperazin-1-yl}-3-methyl-7-(2-methylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 879586-49-9

8-{4-[(2,4-dichlorophenyl)methyl]piperazin-1-yl}-3-methyl-7-(2-methylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No.: B2988315
CAS No.: 879586-49-9
M. Wt: 465.38
InChI Key: GQJUDBBKJZZELD-UHFFFAOYSA-N
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Description

8-{4-[(2,4-dichlorophenyl)methyl]piperazin-1-yl}-3-methyl-7-(2-methylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes a piperazine ring substituted with a 2,4-dichlorophenylmethyl group, and a purine core with additional methyl and isobutyl groups

Preparation Methods

The synthesis of 8-{4-[(2,4-dichlorophenyl)methyl]piperazin-1-yl}-3-methyl-7-(2-methylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dichlorophenylmethyl halide under basic conditions.

    Introduction of the Purine Core: The purine core is introduced through a cyclization reaction involving a suitable precursor, such as a substituted guanine or adenine derivative.

    Substitution Reactions: The methyl and isobutyl groups are introduced through alkylation reactions using appropriate alkyl halides.

    Final Assembly: The final compound is assembled by coupling the piperazine and purine intermediates under suitable conditions, often involving a condensation reaction.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

8-{4-[(2,4-dichlorophenyl)methyl]piperazin-1-yl}-3-methyl-7-(2-methylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents such as alkyl halides or acyl chlorides.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into its constituent parts.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields.

Scientific Research Applications

8-{4-[(2,4-dichlorophenyl)methyl]piperazin-1-yl}-3-methyl-7-(2-methylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several scientific research applications:

    Medicinal Chemistry: The compound’s structure suggests potential as a pharmacologically active agent, possibly targeting specific receptors or enzymes in the body.

    Biological Studies: It can be used in biological assays to study its effects on cellular processes, such as signal transduction pathways or gene expression.

    Industrial Applications: The compound may find use in the development of new materials or as a precursor in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 8-{4-[(2,4-dichlorophenyl)methyl]piperazin-1-yl}-3-methyl-7-(2-methylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione likely involves interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific target and the context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to 8-{4-[(2,4-dichlorophenyl)methyl]piperazin-1-yl}-3-methyl-7-(2-methylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione include other purine derivatives and piperazine-containing compounds. Some examples are:

    Caffeine: A well-known purine derivative with stimulant effects.

    Theophylline: Another purine derivative used in the treatment of respiratory diseases.

    Fluoxetine: A piperazine-containing compound used as an antidepressant.

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

8-[4-[(2,4-dichlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(2-methylpropyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26Cl2N6O2/c1-13(2)11-29-17-18(26(3)21(31)25-19(17)30)24-20(29)28-8-6-27(7-9-28)12-14-4-5-15(22)10-16(14)23/h4-5,10,13H,6-9,11-12H2,1-3H3,(H,25,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQJUDBBKJZZELD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(N=C1N3CCN(CC3)CC4=C(C=C(C=C4)Cl)Cl)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26Cl2N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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